molecular formula C11H7NOS B6375420 2-Hydroxy-5-(thiophen-2-yl)benzonitrile CAS No. 1261949-03-4

2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Cat. No.: B6375420
CAS No.: 1261949-03-4
M. Wt: 201.25 g/mol
InChI Key: DHAHLHIZAYSGKC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(thiophen-2-yl)benzonitrile is an organic compound that features a benzene ring substituted with a hydroxyl group, a thiophene ring, and a nitrile group

Preparation Methods

The synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzonitrile with thiophene-2-carbaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Hydroxy-5-(thiophen-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Major products formed from these reactions include 2-hydroxy-5-(thiophen-2-yl)benzaldehyde (from oxidation) and 2-hydroxy-5-(thiophen-2-yl)benzylamine (from reduction) .

Scientific Research Applications

2-Hydroxy-5-(thiophen-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(thiophen-2-yl)benzonitrile exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially altering their function. The thiophene ring contributes to the compound’s electronic properties, which can affect its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-5-(thiophen-2-yl)benzonitrile include:

This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity .

Properties

IUPAC Name

2-hydroxy-5-thiophen-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHLHIZAYSGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684602
Record name 2-Hydroxy-5-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-03-4
Record name 2-Hydroxy-5-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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